molecular formula C22H26N2O4S B2589094 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1170188-49-4

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2589094
CAS No.: 1170188-49-4
M. Wt: 414.52
InChI Key: QTJYPRDADJYMQY-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound known for its intricate structure and potential applications in various fields of science. This compound features a quinoline moiety, a naphthalene sulfonamide group, and a methoxyacetyl substituent, which together contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One of the starting materials could be 1,2,3,4-tetrahydroquinoline, which undergoes acylation with 2-methoxyacetyl chloride to yield the corresponding acylated product. This intermediate is then subjected to sulfonamide formation with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

The industrial production of this compound would likely follow similar synthetic routes, scaled up to accommodate larger quantities. Optimized reaction conditions, including temperature control, reagent purity, and efficient purification processes, are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyacetyl and tetrahydroquinoline units.

  • Reduction: : Reduction reactions might target the sulfonamide and quinoline moieties.

  • Substitution: : The compound may participate in nucleophilic and electrophilic substitution reactions, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Halogenating agents, nucleophiles such as amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions vary based on the conditions and reagents used, but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can serve as a model compound for studying complex organic reactions and mechanisms. Its synthesis and reactivity provide insights into the behavior of similar structures.

Biology

The compound's structural complexity allows it to interact with biological macromolecules, making it a candidate for biochemical studies, potentially as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound may be explored for its pharmacological properties. Its interaction with biological targets could pave the way for developing new therapeutic agents.

Industry

The compound may also find uses in material science, particularly in designing new materials with specific chemical or physical properties based on its unique structure.

Mechanism of Action

The compound's mechanism of action likely involves binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The methoxyacetyl and sulfonamide groups could interact with active sites, while the quinoline and naphthalene rings stabilize the interaction through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-naphthalene-2-sulfonamide

  • N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to the presence of the methoxyacetyl group, which may impart unique reactivity and biological activity, differentiating it from its analogs.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-28-15-22(25)24-12-4-7-17-8-10-19(14-21(17)24)23-29(26,27)20-11-9-16-5-2-3-6-18(16)13-20/h8-11,13-14,23H,2-7,12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJYPRDADJYMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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